molecular formula C6H6N2O2 B044862 2-Nitroaniline CAS No. 88-74-4

2-Nitroaniline

Cat. No. B044862
CAS RN: 88-74-4
M. Wt: 138.12 g/mol
InChI Key: DPJCXCZTLWNFOH-UHFFFAOYSA-N
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Description

2-Nitroaniline is the main precursor to phenylenediamines, which are converted to benzimidazoles, a family of heterocycles that are key components in pharmaceuticals .


Synthesis Analysis

2-Nitroaniline is prepared commercially by the reaction of 2-nitrochlorobenzene with ammonia . The reduction of 4-nitroaniline (4-NA) and 2-nitroaniline (2-NA) using synthesized copper ferrite nanoparticles (NPs) via facile one-step hydrothermal method as a heterogeneous nano-catalyst has also been reported .


Molecular Structure Analysis

The optimized molecular geometry, bond orders, atomic charges, harmonic vibrational wave numbers and intensities of vibrational bands of 2-nitroaniline and its cation were calculated at DFT levels invoking two different basis sets 6-31G** and 6-31+G** using Gaussian 03W program .


Chemical Reactions Analysis

2-Nitroaniline is reduced to less toxic and environmental benign product o-phenylenediamine by using different reducing agents like sodium borohydride, potassium borohydride, or hydrazine hydrate in the presence of various catalytic systems . It is protonated to give the anilinium salts .


Physical And Chemical Properties Analysis

2-Nitroaniline has a molar mass of 138.12 g/mol, a density of 1.255 g/cm3, a melting point of 70-73 °C, a boiling point of 284 °C, and a solubility in water of 0.117 g/100 ml at 20°C .

Scientific Research Applications

  • Electrochemical Applications : 2-Nitroaniline modified glassy carbon electrodes can be used as an immobilization matrix to trap proteins and enzymes. This setup shows enhanced biocatalytic activity for the reduction of hydrogen peroxide, trichloroacetic acid, and oxygen, as reported by Kumar and Chen (2007) in "Biosensors & Bioelectronics" (Kumar & Chen, 2007).

  • Optical Properties : The compound has significant potential for second-order nonlinear optical properties (NLO), especially in its bulk form, exhibiting a quinoide-like structure in its ground state, as detailed by Kolev et al. (2007) in "The Journal of Physical Chemistry A" (Kolev et al., 2007). Additionally, 2-Nitroaniline has superior nonlinear optical material properties, making it useful for low-power optical limiting applications, as explored by Dinesh Babu et al. (2019) in "Laser Physics" (Dinesh Babu et al., 2019).

  • Carcinogenic Potential : There's evidence that 2-Nitroanisole, a related compound, binds covalently to DNA in vitro and in vivo, suggesting a carcinogenic potency for humans, according to Stiborová et al. (2003) in "Carcinogenesis" (Stiborová et al., 2003).

  • Environmental Monitoring and Sensing : A carbon dots-based solid-phase microextraction (SPME) platform can be used for selective early screening and sensitive detection of 2-nitroaniline in environmental samples, as detailed by Liu et al. (2020) in "Analytica Chimica Acta" (Liu et al., 2020).

  • Wastewater Treatment : The membrane-aerated biofilm reactor (MABR) enhances the treatment of wastewater containing 2-Nitroaniline (2-NA) and promotes simultaneous degradation and nitrogen removal, as found in research by Mei et al. (2020) in "Separation and Purification Technology" (Mei et al., 2020).

Safety And Hazards

2-Nitroaniline is highly toxic and an environmental contaminant . It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin or if inhaled .

Future Directions

The chemical reduction of 2-Nitroaniline using various different nanocatalytic systems is one approach that has attracted tremendous interest over the past few years . The critical review of the recent research progress for development of novel catalysts used for the reduction of 2-nitroaniline has been provided .

properties

IUPAC Name

2-nitroaniline
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InChI

InChI=1S/C6H6N2O2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H,7H2
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InChI Key

DPJCXCZTLWNFOH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)N)[N+](=O)[O-]
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Molecular Formula

C6H6N2O2
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DSSTOX Substance ID

DTXSID1025726
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Molecular Weight

138.12 g/mol
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Physical Description

O-nitroaniline is an orange solid with a musty odor. Sinks and mixes slowly with water. (USCG, 1999), Other Solid, Orange-yellow solid; [Merck Index] Darkens on exposure to light; [CHEMINFO] Orange crystalline solid; Soluble in water; [MSDSonline], ORANGE-YELLOW CRYSTALS.
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Boiling Point

543 °F at 760 mmHg (NTP, 1992), 284 °C
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Flash Point

335 °F (NTP, 1992), 168 °C
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), Soluble in ethanol; very soluble in ether, acetone, benzene, chloroform, Slightly sol in cold water; sol in hot water, In water, 1.47X10+3 mg/L at 30 °C, Solubility in water, g/100ml at 25 °C: 0.126
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Density

1.44 at 68 °F (USCG, 1999) - Denser than water; will sink, 0.9015 at 25 °C/4 °C, 1.44 g/cm³
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Vapor Density

4.77 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 219.2 °F ; <0.1 mmHg at 86 °F (NTP, 1992), 0.00277 [mmHg], VP: 1 mm Hg at 104.0 °C, 2.77X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 4
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Mechanism of Action

THE RELATIVE MUTAGENIC ACTIVITIES OF AMINOANILINES HAVE BEEN ATTEMPTED TO BE RELATED TO PARAMETERS REFLECTING POTENTIAL FOR N-HYDROXYLATION AND STABILITY OF THE ARYLNITRENIUM IONS. THE NITRO GROUPS DEACTIVATE THE AMINE GROUP N-HYDROXYLATION AND THE EPOXIDATION, & NO ACTIVE PRODUCTS FROM CYTOCHROME P450 WOULD BE PREDICTED. THE ACTIVITY OF THE NITRO DERIVATIVES IS PRESUMED TO BE DUE TO TRANSFORMATION OF THE NITRO GROUP ITSELF TO AN ACTIVE MUTAGENIC SPECIES BY OTHER ENZYME SYSTEMS. /AMINOANILINES/
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Product Name

2-Nitroaniline

Color/Form

Yellow-orange crystals from boiling water, Orange-red needles

CAS RN

88-74-4
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Melting Point

160.7 °F (NTP, 1992), 71.0 °C, Heat of fusion at melting point = 16.1 kJ/mol, 71 °C
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Synthesis routes and methods I

Procedure details

In an alternative procedure, the intermediate can be converted to the oxime using hydroxylamine hydrochloride and sodium acetate in ethanol, and the oxime reduced to 8-exo bicyclo[3.3.1]non-3-yl-8-endo-aza-bicyclo[3.2.1]oct-3-ylamine (RA′) by hydrogenation using platinum oxide in acetic acid under 5 atmospheres of hydrogen. Intermediate (RA′) can be reacted with 2-fluoro nitrobenzene and potassium carbonate in DMF to give 8-exo-bicyclo[3.3.1]non-3-yl-8-endo-aza-bicyclo[3.2.1]oct-3-yl)-(2-nitro-phenyl)-amine (RA″). Finally reduction of the nitro group using 10% palladium on charcoal can give N-(exo-8-bicyclo[3.3.1]non-3-yl-8-endo-aza-bicyclo[3.2.1]oct-3-yl)benzene-1,2-diamine (RB).
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
8-exo bicyclo[3.3.1]non-3-yl-8-endo-aza-bicyclo[3.2.1]oct-3-ylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Synthesis routes and methods II

Procedure details

A mixture of 1.32 g of an o-nitroacetoanilide compound having the formula (XXV), ##STR23## 5 ml of conc. hydrochloric acid and 50 ml of methanol was heated under reflux for 80 minutes. The reaction solution was concentrated, poured into ice water and alkalified with potassium carbonate. After extraction with ethyl acetate, the organic layer was washed with water and dried over anhydrous sodium sulfate. Removing the solvent from the dried layer by distillation gave 1.1 g of an o-nitroaniline compound [compound (306)] having the formula (XXIV).
Quantity
1.32 g
Type
reactant
Reaction Step One
[Compound]
Name
( XXV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

2,4,5-tri-fluoronitrobenzene (2.864 g, 0.016 mol), K2CO3 (2.236 g, 0.0161 mol) and (5-fluoropyridin-3yl)methanamine TFA salt (1.02 g, 50% LC-MS) were dissolved in THF (25 mL) and stirred at room temperature for 16 hours. The reaction mixture was then diluted with EtOAc (100 mL) and washed with H2O. The organic phase was dried and concentrated under vacuum to give the ortho-substitution product, 4,5-difluoro-N-(5-fluoropyridin-3-yl) methyl)-2-nitroaniline as a yellow solid. 1H NMR (400 MHz, DMSO-d6), δ: 8.72 (br, 1H), 8.43 (s, 1H), 8.39 (s, 1H), 8.15 (dd, J=10 Hz, 8.8 Hz, 1H), 7.65 (d, J=9.2 Hz, 1H), 6.83 (dd, J=12.8 Hz, 7.8 Hz, 1H), 4.71 (s, 2H). MS (M+1): 284
Quantity
2.864 g
Type
reactant
Reaction Step One
Name
Quantity
2.236 g
Type
reactant
Reaction Step One
Name
(5-fluoropyridin-3yl)methanamine TFA salt
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitroaniline
Reactant of Route 2
Reactant of Route 2
2-Nitroaniline
Reactant of Route 3
2-Nitroaniline
Reactant of Route 4
2-Nitroaniline
Reactant of Route 5
2-Nitroaniline
Reactant of Route 6
2-Nitroaniline

Citations

For This Compound
9,010
Citations
K Naseem, R Begum, ZH Farooqi - Environmental Science and Pollution …, 2017 - Springer
… 2-nitroaniline (2-NA) is highly toxic and environmental … catalyst for the reduction of 2-nitroaniline in aqueous medium. In this … for the reduction of 2-nitroaniline has been provided here. …
Number of citations: 104 link.springer.com
K Li, Z Zheng, X Huang, G Zhao, J Feng… - Journal of hazardous …, 2009 - Elsevier
… e refer to the activity of adsorbed 2-nitroaniline and the activity of 2-nitroaniline in solution at … adsorbed 2-nitroaniline and the 2-nitroaniline in solution, respectively. As the 2-nitroaniline …
Number of citations: 158 www.sciencedirect.com
S Azhagiri, GR Ramkumaar, S Jayakumar… - Journal of molecular …, 2010 - Springer
… Hence we made an attempt to study the vibrational spectra of 2-nitroaniline and its cation in … the NLO property of 2-nitroaniline with picric acid [6]. 2-Nitroaniline or O-nitroaniline is one of …
Number of citations: 20 link.springer.com
T Yokoyama, RW Taft, MJ Kamlet - Journal of the American …, 1976 - ACS Publications
… 3-scale to assess hydrogen bonding and solvent polarity effects on the electronic spectra of several 2-nitroaniline derivatives. Hydrogen Bonding by 2-Nitroaniline. Values of i-max in 25 …
Number of citations: 187 pubs.acs.org
Y Zhang, X Yuan, Y Wang, Y Chen - Journal of Materials Chemistry, 2012 - pubs.rsc.org
… Time dependent UV-vis absorption spectra for the catalytic reduction of 2-nitroaniline by … time for AgNPs-rGO and AgNPs towards the reduction of 2-nitroaniline by NaBH4. The time …
Number of citations: 168 pubs.rsc.org
A Umar, R Kumar, H Algadi, J Ahmed, M Jalalah… - … Composites and Hybrid …, 2021 - Springer
… 2-nitroaniline in the presence of common interfering species. … Ce-doped SnO 2 nanomaterials for 2-nitroaniline detection. … of pure SnO 2 nanosheets for 2-nitroaniline. It was found that …
Number of citations: 31 link.springer.com
K Palpandi, N Raman - New Journal of Chemistry, 2020 - pubs.rsc.org
A novel electrochemical sensor, based on a Co2SnO4 (CoSnO) modified glassy carbon electrode (GCE), has been successfully developed for the determination of 2-nitroaniline (2-NA). …
Number of citations: 19 pubs.rsc.org
O Amiri, M Salavati-Niasari, M Farangi - Electrochimica Acta, 2015 - Elsevier
We present an investigation on introducing core-shell Ag@organic (organic = 2-nitroaniline, 4-choloroaniline, PVA, and PVP) core shell nanoparticles (CSNPs) into dye-sensitized solar …
Number of citations: 62 www.sciencedirect.com
S Azhagiri, S Jayakumar, S Gunasekaran… - … Acta Part A: Molecular …, 2014 - Elsevier
… In the present study, we made an attempt to calculate the energy gap, molecular dipole moment and first hyperpolarizability of 2-nitroaniline (2NA) and 4-methoxy-2-nitroaniline (4M2N) …
Number of citations: 39 www.sciencedirect.com
ZH Farooqi, K Naseem, R Begum, A Ijaz - Journal of Inorganic and …, 2015 - Springer
… The hybrid microgels were used as catalyst for reduction of 2-nitroaniline (2-NA) in aqueous medium. The progress of the reaction was monitored by UV–Vis spectrophotometry in the …
Number of citations: 80 link.springer.com

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